![molecular formula C5H10O4 B1623831 methyl (3R)-3,4-dihydroxybutanoate CAS No. 88246-12-2](/img/structure/B1623831.png)
methyl (3R)-3,4-dihydroxybutanoate
Overview
Description
Methyl (3R)-3,4-dihydroxybutanoate, also known as MDHB, is a chiral intermediate that has recently gained attention in the field of organic chemistry. This compound is an important building block for the synthesis of various natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3R)-3,4-dihydroxybutanoate is not well understood, but it is believed to act as a chiral auxiliary in various reactions. It has been shown to enhance the enantioselectivity of certain reactions, and it can also be used to control the stereochemistry of products.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of methyl (3R)-3,4-dihydroxybutanoate. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also biodegradable and does not accumulate in the environment.
Advantages and Limitations for Lab Experiments
One advantage of using methyl (3R)-3,4-dihydroxybutanoate in lab experiments is its high enantioselectivity. It can be used to control the stereochemistry of products, which is important in the synthesis of pharmaceuticals and natural products. However, the synthesis of methyl (3R)-3,4-dihydroxybutanoate can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for research involving methyl (3R)-3,4-dihydroxybutanoate. One direction is to explore its potential as a chiral auxiliary in various reactions. Another direction is to investigate its potential as a starting material for the synthesis of new pharmaceuticals and natural products. Additionally, more research is needed to understand the biochemical and physiological effects of methyl (3R)-3,4-dihydroxybutanoate.
Scientific Research Applications
Methyl (3R)-3,4-dihydroxybutanoate has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the anti-cancer drug paclitaxel, as well as the anti-inflammatory drug celecoxib. methyl (3R)-3,4-dihydroxybutanoate has also been used as a starting material for the synthesis of the natural product (+)-discodermolide, which has potent anti-cancer activity.
properties
IUPAC Name |
methyl (3R)-3,4-dihydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKWOJWPEXHLOQ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432155 | |
Record name | (R)-3,4-Dihydroxy-butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3R)-3,4-dihydroxybutanoate | |
CAS RN |
88246-12-2 | |
Record name | (R)-3,4-Dihydroxy-butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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